4-Acetoxy-4'-iodobenzophenone
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Overview
Description
4-Acetoxy-4’-iodobenzophenone: is an organic compound belonging to the family of phenones. It has the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol . This compound is characterized by the presence of an acetoxy group and an iodine atom attached to the benzophenone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-iodobenzophenone typically involves the acetylation of 4’-iodobenzophenone. One common method includes the reaction of 4’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of 4-Acetoxy-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-4’-iodobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 4-acetoxybenzophenone.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 4-acetoxybenzophenone.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Acetoxy-4’-iodobenzophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-iodobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Acetoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzophenone: Lacks the acetoxy group, affecting its solubility and reactivity.
4-Hydroxy-4’-iodobenzophenone: Contains a hydroxy group instead of an acetoxy group, altering its chemical properties.
Uniqueness: 4-Acetoxy-4’-iodobenzophenone is unique due to the presence of both an acetoxy group and an iodine atom, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
[4-(4-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTOVLJRCHFHEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641702 |
Source
|
Record name | 4-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-52-2 |
Source
|
Record name | 4-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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